![molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3](/img/structure/B581418.png)
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
Overview
Description
“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is 1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8) . The InChI key is FBQOIRKIQMQJNS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a powder at room temperature . It has a melting point of 134-136°C .Scientific Research Applications
Pharmaceuticals
This compound is utilized as an important raw material and intermediate in the synthesis of various pharmaceuticals. It’s involved in the creation of compounds that may have medicinal properties, such as potential treatments or drugs .
Organic Synthesis
In organic chemistry, 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile serves as a building block for synthesizing more complex molecules. It’s used in reactions that form the basis for creating a wide array of organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors), resulting in uncontrolled hyperactivity of the central nervous system .
Mode of Action
It is likely that this compound interacts with its targets through a combination of electrostatic forces, coordination modes, or pi interactions with the vacant d orbital of the metal .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura coupling pathway .
Pharmacokinetics
It is noted that similar compounds are sparingly soluble in water, which may impact their bioavailability .
Result of Action
Similar compounds have been known to result in uncontrolled hyperactivity of the central nervous system .
Action Environment
The action, efficacy, and stability of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile can be influenced by various environmental factors. For instance, it is recommended to store similar compounds in a cool, dry place and ensure proper ventilation . They are also noted to be incompatible with oxidizing agents .
properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKCJYFICPCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile | |
CAS RN |
1201935-84-3 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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